molecular formula C14H16 B1583848 1,4,5,8,9,10-Hexahydroanthracene CAS No. 5910-28-1

1,4,5,8,9,10-Hexahydroanthracene

Cat. No.: B1583848
CAS No.: 5910-28-1
M. Wt: 184.28 g/mol
InChI Key: LNRAWXJRDXDHJN-UHFFFAOYSA-N
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Description

1,4,5,8,9,10-Hexahydroanthracene is a hydrocarbon compound with the molecular formula C14H16 It is a partially hydrogenated derivative of anthracene, where six hydrogen atoms are added to the aromatic anthracene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4,5,8,9,10-Hexahydroanthracene can be synthesized from anthracene through catalytic hydrogenation. The process involves the use of a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated temperatures and pressures. The reaction typically proceeds as follows: [ \text{C}{14}\text{H}{10} + 3\text{H}2 \rightarrow \text{C}{14}\text{H}_{16} ] where C14H10 represents anthracene and H2 represents hydrogen gas.

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves continuous flow reactors with efficient hydrogenation catalysts to ensure high yield and purity of the product. The reaction conditions are optimized to balance reaction rate, catalyst life, and product quality.

Chemical Reactions Analysis

Types of Reactions: 1,4,5,8,9,10-Hexahydroanthracene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form anthraquinone derivatives.

    Reduction: Further hydrogenation can lead to fully saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with catalysts like palladium on carbon (Pd/C).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Anthraquinone derivatives.

    Reduction: Fully saturated hydrocarbons.

    Substitution: Halogenated hexahydroanthracene derivatives.

Scientific Research Applications

1,4,5,8,9,10-Hexahydroanthracene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,4,5,8,9,10-Hexahydroanthracene exerts its effects depends on the specific reaction or application. In catalytic hydrogenation, the compound interacts with the catalyst surface, facilitating the addition of hydrogen atoms. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

    Anthracene: The parent compound, fully aromatic.

    1,2,3,4,5,6,7,8-Octahydroanthracene: A more hydrogenated derivative.

    Tetrahydroanthracene: Partially hydrogenated with four additional hydrogen atoms.

Uniqueness: 1,4,5,8,9,10-Hexahydroanthracene is unique due to its specific hydrogenation pattern, which imparts distinct chemical and physical properties compared to its fully aromatic or more hydrogenated counterparts. This makes it valuable for specific synthetic and industrial applications.

Properties

IUPAC Name

1,4,5,8,9,10-hexahydroanthracene
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InChI

InChI=1S/C14H16/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1/h1-4H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRAWXJRDXDHJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2=C1CC3=C(C2)CC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16
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DSSTOX Substance ID

DTXSID60207851
Record name 1,4,5,8,9,10-Hexahydroanthracene
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Molecular Weight

184.28 g/mol
Source PubChem
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Physical Description

Solid; [Aldrich MSDS]
Record name 1,4,5,8,9,10-Hexahydroanthracene
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CAS No.

5910-28-1
Record name 1,4,5,8,9,10-Hexahydroanthracene
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Record name 1,4,5,8,9,10-Hexahydroanthracene
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Record name 1,4,5,8,9,10-Hexahydroanthracene
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Record name 1,4,5,8,9,10-hexahydroanthracene
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Record name 1,4,5,8,9,10-HEXAHYDROANTHRACENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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